molecular formula C15H22N2O3 B14489216 Benzamide, 4-nitro-N-octyl- CAS No. 64026-20-6

Benzamide, 4-nitro-N-octyl-

Cat. No.: B14489216
CAS No.: 64026-20-6
M. Wt: 278.35 g/mol
InChI Key: AUJHSBGZLYGRON-UHFFFAOYSA-N
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Description

4-Nitro-N-octylbenzamide is a benzamide derivative characterized by a nitro group (-NO₂) at the para position of the benzene ring and an octyl chain (-C₈H₁₇) attached to the amide nitrogen.

Properties

CAS No.

64026-20-6

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

4-nitro-N-octylbenzamide

InChI

InChI=1S/C15H22N2O3/c1-2-3-4-5-6-7-12-16-15(18)13-8-10-14(11-9-13)17(19)20/h8-11H,2-7,12H2,1H3,(H,16,18)

InChI Key

AUJHSBGZLYGRON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including Benzamide, 4-nitro-N-octyl-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods: Industrial production of benzamide derivatives typically involves the reaction of benzoic acids with amines at high temperatures. The use of catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: Benzamide, 4-nitro-N-octyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzamide, 4-nitro-N-octyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, 4-nitro-N-octyl- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The octyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-nitro-N-octylbenzamide with key benzamide derivatives from the evidence:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Data Reference
4-Nitro-N-octylbenzamide -NO₂ (C4), -C₈H₁₇ (N-substituent) ~292.35* High lipophilicity (predicted) -
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) -3,4-dimethoxy phenethyl (N-substituent) 299.34 Mp: 90°C; Yield: 80%
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) -2-hydroxy, -3,4-dimethoxy phenethyl 315.34 Mp: 96°C; Yield: 34%
4-Cyano-N-(4-cyanophenyl)-N-methylbenzamide -CN (C4, N-substituent) 261.28 Synthetic yield: 98% (reported)
N-(4-Methoxyphenyl)-4-ethylbenzamide -OCH₃ (N-substituent), -C₂H₅ (C4) 255.31 InChIKey: JGVYSRRKCKDZLQ-UHFFFAOYSA-N
N-(4-Fluorophenyl)-4-butylbenzamide -F (N-substituent), -C₄H₉ (C4) 271.33 InChIKey: OAGOOTLGQMVWKC-UHFFFAOYSA-N

*Calculated based on formula C₁₅H₂₂N₂O₃.

Key Observations:
  • Lipophilicity : The octyl chain in 4-nitro-N-octylbenzamide likely enhances membrane permeability compared to shorter alkyl chains (e.g., butyl in ) or polar groups (e.g., methoxy in ).
  • Thermal Stability : Melting points (MP) for analogs range from 90–96°C (Rip-B, Rip-D), suggesting moderate stability, though MP data for the target compound is unavailable.
HDAC Inhibition

Benzamides are known as histone deacetylase (HDAC) inhibitors, though they exhibit weaker activity (micromolar IC₅₀) compared to hydroxamates like SAHA (nanomolar IC₅₀) . The nitro group in 4-nitro-N-octylbenzamide may enhance binding to HDAC catalytic sites via electrostatic interactions, while the octyl chain could improve cellular uptake. However, slow binding kinetics, as seen in other benzamide HDAC inhibitors , might limit its efficacy.

nAChR Modulation

Benzamide analogs in demonstrated selectivity for neuronal nicotinic receptors (nAChRs). For example, compound 1 (4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide) showed a 5-fold preference for hα4β2 over hα3β4 nAChRs. The bulky octyl group in 4-nitro-N-octylbenzamide may sterically hinder interactions with nAChR subtypes, reducing selectivity.

PDE4 Inhibition

Benzamide-based PDE4 inhibitors (e.g., T5 in ) achieved 76.8% yield and incorporated cyclopentyloxy groups for enhanced binding. The nitro group in the target compound could mimic electron-withdrawing effects of sulfonyl or carbonyl groups in these inhibitors, though its larger size may affect binding pocket accommodation.

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